2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride
Overview
Description
2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride is a heterocyclic compound that features both pyrrolidine and thiophene rings attached to an imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride typically involves the following steps:
Formation of the imidazole core: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the pyrrolidine ring: This step involves the reaction of the imidazole derivative with pyrrolidine under basic conditions.
Attachment of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the imidazole or thiophene rings.
Reduction: Reduced forms of the imidazole or pyrrolidine rings.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the specific application. The compound may exert its effects through binding to these targets, thereby modulating their activity or function.
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-2-yl)-1H-imidazole: Lacks the thiophene ring, which may affect its chemical reactivity and biological activity.
4-(thiophen-2-yl)-1H-imidazole: Lacks the pyrrolidine ring, which may influence its solubility and pharmacokinetic properties.
2-(pyrrolidin-2-yl)-4-(phenyl)-1H-imidazole: Contains a phenyl ring instead of a thiophene ring, which could alter its electronic properties and interactions with molecular targets.
Uniqueness
The presence of both pyrrolidine and thiophene rings in 2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride imparts unique chemical and biological properties. This combination of structural features can enhance its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
2-pyrrolidin-2-yl-5-thiophen-2-yl-1H-imidazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.2ClH/c1-3-8(12-5-1)11-13-7-9(14-11)10-4-2-6-15-10;;/h2,4,6-8,12H,1,3,5H2,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFOYCXYFXQMLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC=CS3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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